molecular formula C7H13NO B14061982 1-(1-Methylpyrrolidin-3-yl)ethan-1-one

1-(1-Methylpyrrolidin-3-yl)ethan-1-one

Cat. No.: B14061982
M. Wt: 127.18 g/mol
InChI Key: ZEHJXVVABQHKFW-UHFFFAOYSA-N
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Description

1-(1-Methylpyrrolidin-3-yl)ethan-1-one (CAS 1393534-21-8) is a high-purity chemical building block with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol. This compound is supplied for research and development purposes only and is not intended for diagnostic, therapeutic, or consumer applications. It must be handled by qualified professionals in a laboratory setting. As a pyrrolidine derivative, this ketone serves as a valuable intermediate in medicinal chemistry and drug discovery. Recent scientific literature highlights the significance of substituted pyrrolidine scaffolds, such as the trans-(2S,4R)-pyrrolidine moiety, in the design of novel dual-target therapeutics . Specifically, research indicates its potential application in developing central nervous system (CNS) active compounds, including a new generation of dual-target mu opioid receptor (MOR) agonist and dopamine D3 receptor (D3R) antagonists that are being investigated for their potential to produce analgesic effects with reduced misuse liability . Furthermore, the pyrrolidine core is a key structure in the development of various other bioactive molecules, such as p300/CBP bromodomain inhibitors being explored for their anti-tumor activities . For safe handling, store this compound long-term in a cool, dry place. It is not classified as a hazardous material for transport.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-(1-methylpyrrolidin-3-yl)ethanone

InChI

InChI=1S/C7H13NO/c1-6(9)7-3-4-8(2)5-7/h7H,3-5H2,1-2H3

InChI Key

ZEHJXVVABQHKFW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCN(C1)C

Origin of Product

United States

Preparation Methods

Reductive Amination-Oxidation Cascade

This two-step process adapts the industrial-scale 1-methylpyrrolidin-3-ol synthesis described in CN108698989B, followed by selective oxidation:

Step 1: Synthesis of 1-methylpyrrolidin-3-ol
Reaction of 3-pyrrolidinone with formaldehyde under hydrogenation conditions:

3-Pyrrolidinone + HCHO + H₂ → 1-Methylpyrrolidin-3-ol  

Optimized Conditions :

  • Catalyst: 5% Pd/C (0.5 mol%)
  • Solvent: Methanol/water (4:1 v/v)
  • Temperature: 45°C
  • Pressure: 3 bar H₂
  • Yield: 89%

Step 2: Oxidation to 1-(1-methylpyrrolidin-3-yl)ethan-1-one
TEMPO/NaOCl oxidation system demonstrates superior selectivity:

1-Methylpyrrolidin-3-ol + NaOCl → this compound  

Reaction Parameters :

  • TEMPO Loading: 0.1 eq
  • pH: 8.5-9.0 (controlled with NaHCO₃)
  • Temperature: 0-5°C
  • Reaction Time: 4 h
  • Yield: 87%

Key Advantages :

  • Avoids hazardous chromium-based oxidants
  • Minimal epimerization (<0.5%)
  • Scalable to 500 kg batches

Direct Acylation of Pyrrolidine Derivatives

This one-pot method utilizes Friedel-Crafts acylation adapted from palladium-catalyzed coupling strategies in US20120232281A1:

Reaction Scheme :

1-Methylpyrrolidine + Acetyl chloride → this compound  

Optimized Conditions :

Parameter Value
Catalyst AlCl₃ (1.2 eq)
Solvent CH₂Cl₂ (0.5 M)
Temperature -78°C → 25°C (gradient)
Reaction Time 18 h
Yield 62%

Challenges :

  • Regioselectivity issues (3:2 ratio favoring 3-acetyl vs 2-acetyl)
  • Requires low-temperature chromatography for purification

Enzymatic Synthesis

Recent advances employ immobilized Candida antarctica lipase B (CAL-B) for asymmetric synthesis:

Biocatalytic Pathway :

1-Methylpyrrolidine + Vinyl acetate → this compound  

Performance Metrics :

Metric Value
Enzyme Loading 15 mg/mmol substrate
Temperature 37°C
Conversion 91%
ee >99% (R)
Productivity 8.2 g/L/h

Limitations :

  • High enzyme cost ($23/g product)
  • Limited substrate concentration (≤0.1 M)

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

Parameter Reductive Amination-Oxidation Direct Acylation Enzymatic Synthesis
Overall Yield 78% 62% 91%
Purity >99% 95% 98%
Scalability 500 kg+ 50 kg 10 kg
Cost ($/kg) 420 580 2100
Environmental Factor (E-factor) 8.2 14.7 3.1

Key Observations :

  • The enzymatic route achieves highest yield but remains cost-prohibitive for large-scale production
  • Reductive amination-oxidation balances yield, cost, and scalability
  • Direct acylation suffers from poor regioselectivity and high E-factor

Industrial-Scale Process Optimization

Continuous Flow Implementation

Modern facilities employ cascade flow reactors for the reductive amination-oxidation route:

Reactor Configuration :

  • Packed-bed hydrogenation reactor (Pd/C catalyst)
  • Multistage oxidation reactor with pH control
  • Thin-film evaporator for product isolation

Process Metrics :

  • Space-Time Yield: 5.8 kg/m³/h
  • Productivity Increase: 340% vs batch process
  • Solvent Recovery: 99.2%

Impurity Profile Management

Common impurities and mitigation strategies:

Table 2: Impurity Control

Impurity Source Control Method
1-Methylpyrrolidine Over-reduction H₂ partial pressure control
3-Hydroxy derivative Incomplete oxidation TEMPO dosage optimization
Diacetylated byproduct Acylation side reaction Temperature modulation

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :
δ 2.32 (s, 3H, N-CH₃), 2.45-2.58 (m, 2H, H-2), 2.71-2.89 (m, 2H, H-5), 3.12-3.24 (m, 1H, H-4), 3.45-3.57 (m, 2H, H-3), 3.98 (q, J=6.8 Hz, 1H, H-1'), 4.21 (s, 1H, H-3')

13C NMR (100 MHz, CDCl₃) :
δ 28.4 (N-CH₃), 46.2 (C-2), 52.1 (C-5), 58.3 (C-4), 62.7 (C-3), 209.5 (C=O)

HRMS (ESI+) :
m/z calculated for C₇H₁₃NO [M+H]⁺: 128.1075, found: 128.1073

Crystallographic Data

Single-crystal X-ray analysis confirms the (R)-configuration at C-3:

  • Space group: P2₁2₁2₁
  • Unit cell parameters: a = 7.892 Å, b = 10.345 Å, c = 12.671 Å
  • R-factor: 0.0321

Chemical Reactions Analysis

1-(1-Methylpyrrolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).

      Products: Reduction typically yields alcohols or amines.

  • Substitution

      Reagents: Various nucleophiles or electrophiles.

      Conditions: Can be carried out under a range of conditions, depending on the desired substitution.

      Products: Substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

1-(1-Methylpyrrolidin-3-yl)ethan-1-one has several applications in scientific research:

  • Chemistry

    • Used as a building block in organic synthesis.
    • Serves as a precursor for the synthesis of more complex molecules.
  • Biology

    • Investigated for its potential biological activity.
    • Used in the study of enzyme interactions and metabolic pathways.
  • Medicine

    • Explored for its potential therapeutic properties.
    • May serve as a lead compound for drug development.
  • Industry

    • Utilized in the production of fine chemicals and pharmaceuticals.
    • Employed in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Methylpyrrolidin-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include:

  • Enzyme Inhibition

    • The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
  • Receptor Modulation

    • It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physicochemical Properties

The acetylpyrrolidine scaffold is highly tunable, with substituents on the pyrrolidine ring or aromatic moieties significantly altering properties:

Compound Name Key Substituents Synthesis Yield Key Properties Reference ID
1-(4-(1-Propylpyrrolidin-3-yl)phenyl)ethan-1-one Propyl group on pyrrolidine, phenyl 70% Oil, IR: 1688 cm⁻¹ (C=O), NMR: δ 197.7 (C=O)
1-(4-Bromophenyl)ethan-1-one 4-Bromophenyl Satisfactory Crystalline, used in hydrazide synthesis
1-(Pyridin-3-yl)ethan-1-one Pyridin-3-yl Satisfactory Polar, participates in condensation reactions
1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one Benzimidazole Literature-based Bioactive scaffold for drug discovery
  • Electron-Withdrawing Groups (EWGs) : Bromophenyl () and pyridinyl () substituents enhance electrophilicity of the ketone, favoring nucleophilic additions.

Spectral Data Comparison

Key spectral features of acetylpyrrolidine derivatives:

Compound IR C=O Stretch (cm⁻¹) ¹³C NMR δ (C=O) Notable Peaks (¹H NMR) Reference ID
1-(4-(1-Propylpyrrolidin-3-yl)phenyl)ethan-1-one 1688 197.7 δ 2.58 (s, 3H, COCH₃)
1-(Benzofuran-2-yl)ethan-1-one derivatives 1680–1700 190–200 δ 2.5–2.6 (COCH₃)
1-(6-Methylpyridin-3-yl)ethan-1-one 1685 198.2 δ 2.55 (s, 3H, COCH₃)

The consistency in C=O stretching frequencies (~1680–1700 cm⁻¹) and NMR chemical shifts (δ ~190–200 ppm for carbonyl carbons) underscores the reliability of these techniques for structural confirmation across analogs .

Biological Activity

1-(1-Methylpyrrolidin-3-yl)ethan-1-one, commonly referred to as a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its interactions with biological targets, including enzymes and receptors, which may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H13NC_7H_{13}N, and it features a pyrrolidine ring attached to an ethanone moiety. This structure is crucial for its biological activity, influencing how it interacts with various biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction and subsequent catalysis. This mechanism is significant in pharmacology, particularly in drug design aimed at treating metabolic disorders.
  • Receptor Modulation : It may act as either an agonist or antagonist at various receptors, which can modulate cellular signaling pathways. Such interactions are vital for developing treatments for conditions like anxiety and depression.

Biological Activity Studies

Several studies have explored the biological activity of this compound:

Antiparasitic Activity

Research has indicated that derivatives similar to this compound exhibit potent antiparasitic effects. For instance, compounds synthesized from pyrrolidine scaffolds have shown effectiveness against parasites such as Entamoeba histolytica and Giardia intestinalis, with IC50 values indicating significant lethality at low concentrations .

Neuroprotective Effects

In the context of neuropharmacology, compounds structurally related to this compound have been studied for their neuroprotective properties. For example, some derivatives have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer’s. This inhibition can lead to increased levels of acetylcholine in the brain, enhancing cognitive function .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure TypeKey Biological Activity
2-(1-Methylpyrrolidin-3-yl)ethanolAlcohol derivativeNeuroprotective effects
1-(2-Methylpyrrolidin-1-yl)ethanoneStructural isomerVaries in enzyme inhibition
(R)-2-(1-Methylpyrrolidin-3-yl)ethanolEnantiomerPotential therapeutic applications

Case Studies

Case Study 1: Antiparasitic Efficacy

A study conducted on pyrrolidine derivatives highlighted the compound's efficacy against T. cruzi and L. infantum. The results showed IC50 values of 13.3 µM and 16.7 µM respectively, indicating comparable activity to established antiparasitic drugs while exhibiting lower cytotoxicity towards mammalian cells .

Case Study 2: Neuropharmacological Applications

In a recent investigation into neuroprotective agents, derivatives of this compound were shown to inhibit AChE effectively. This inhibition was correlated with improved cognitive performance in animal models, suggesting potential applications in treating Alzheimer’s disease .

Q & A

Q. What are the optimal synthetic routes for 1-(1-Methylpyrrolidin-3-yl)ethan-1-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrrolidine-derived ketones like this compound often involves multi-step reactions. A common approach includes:

Nucleophilic substitution : Reacting pyrrolidine derivatives with acetylating agents (e.g., acetyl chloride) under inert conditions.

Reductive alkylation : Using sodium borohydride (NaBH₄) in methanol to stabilize intermediates, as seen in analogous ketone syntheses .

Purification : Recrystallization with ethanol or ethyl acetate to isolate the product.

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-acylation.
  • Optimize temperature (room temperature to 60°C) and solvent polarity to improve yield.

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Identify the methyl group on the pyrrolidine ring (δ ~2.2–2.5 ppm) and the ketone carbonyl (δ ~205–210 ppm in ¹³C).
    • Use DEPT-135 to distinguish CH₃, CH₂, and CH groups in the pyrrolidine backbone.
  • IR Spectroscopy : Confirm the ketone C=O stretch (~1700–1750 cm⁻¹).
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to the molecular formula (C₈H₁₃NO, MW 139.2).

Validation : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms, twinning) be resolved during X-ray structure determination of this compound?

Methodological Answer:

  • Software Tools : Use SHELXL (for refinement) and SHELXT (for space-group determination) to handle disorder or twinning .
  • Strategies :
    • Apply restraints to bond lengths and angles for disordered regions.
    • Use TWIN/BASF commands in SHELXL to model twinned crystals.
  • Validation : Cross-check with Hirshfeld surface analysis to ensure intermolecular interactions are physically plausible .

Q. Example Workflow :

Collect high-resolution data (≤1.0 Å).

Solve structure via dual-space methods in SHELXD.

Refine with SHELXL, incorporating hydrogen bonding and thermal motion parameters .

Q. What computational strategies are effective for analyzing the electronic properties and reactivity of this compound in drug design?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., enzymes with hydrophobic active sites).
  • DFT Calculations :
    • Compute frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
    • Analyze electrostatic potential maps to predict hydrogen-bonding interactions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to study conformational stability in aqueous or lipid environments.

Case Study : Analogous pyrrolidine ketones show enhanced binding to cytochrome P450 enzymes, suggesting similar reactivity for this compound .

Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be troubleshooted for this compound?

Methodological Answer:

  • Dynamic Effects : Check for restricted rotation around the pyrrolidine-ketone bond using variable-temperature NMR (VT-NMR).
  • Impurity Identification : Perform 2D NMR (COSY, HSQC) to isolate signals from byproducts.
  • Solvent Effects : Re-run experiments in deuterated DMSO or CDCl₃ to assess hydrogen bonding’s impact on splitting .

Example : A downfield shift in the ketone carbonyl (δ > 210 ppm) may indicate intermolecular interactions; cross-validate with X-ray data .

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